2-巯基-3-(4-甲氧基苯基)喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

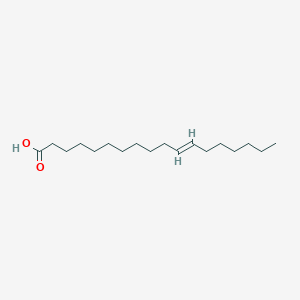

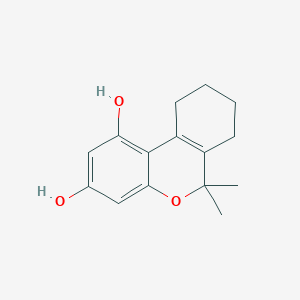

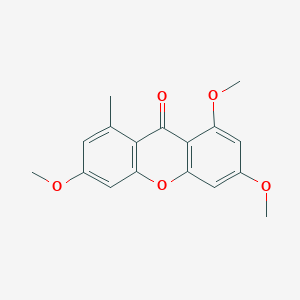

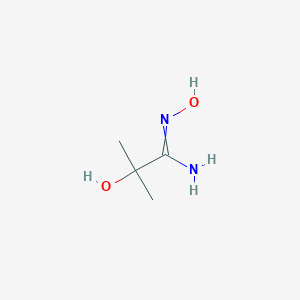

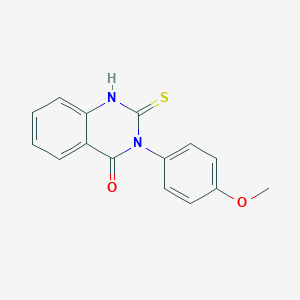

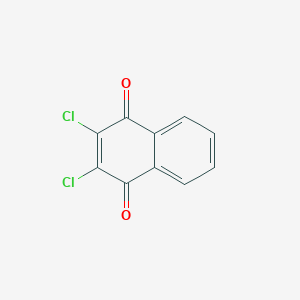

2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a compound that belongs to the quinazolinone family, a class of compounds known for their diverse pharmacological activities. The compound features a quinazolinone core with a mercapto group at the second position and a 4-methoxyphenyl group at the third position. This structure is a key intermediate in the synthesis of various derivatives with potential therapeutic applications .

Synthesis Analysis

The synthesis of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one is achieved through a green synthetic procedure that involves two main steps. The initial step is the synthesis of the quinazolinone core, which is performed using a deep eutectic solvent (DES) composed of choline chloride and urea. The second step involves the S-alkylation of the synthesized core, which is facilitated by a microwave-induced reaction. This method not only provides the desired compound but also aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances and energy efficiency .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one is not detailed in the provided papers, similar compounds in the quinazolinone family have been characterized using various spectroscopic techniques such as IR, Mass, 1H and 13C NMR, and single crystal X-ray diffraction. These methods are essential for confirming the molecular structure and understanding the spatial arrangement of atoms within the compound .

Chemical Reactions Analysis

The mercapto group in the quinazolinone structure is a functional group that can participate in various chemical reactions. It can react with different reagents to form thiazoloquinazolines and thiazinequinazolines, as seen in the synthesis of related compounds. These reactions typically involve the use of chloroacetic acid, bromopropanoic acids, and aromatic aldehydes in the presence of fused sodium acetate and acetic anhydride . The reactivity of the mercapto group is crucial for the diversification of the quinazolinone scaffold and the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one are not explicitly discussed in the provided papers. However, the properties of quinazolinone derivatives generally include their solubility in various solvents, melting points, and stability under different conditions. These properties are influenced by the substituents on the quinazolinone core and are important for the compound's application in drug development and other chemical processes .

科学研究应用

药物化学和生物活性

喹唑啉衍生物,包括类似于2-巯基-3-(4-甲氧基苯基)喹唑啉-4(3H)-酮的结构,已被广泛研究其生物活性。由于喹唑啉酮核的稳定性和反应性,这些化合物以其合成新型药物剂的多功能性而闻名。它们已显示出对病原体如金黄色葡萄球菌、枯草杆菌和大肠杆菌等具有有希望的抗菌活性。这突显了它们作为新抗生素开发中的引导化合物的潜力(Tiwary et al., 2016)。

光电应用

喹唑啉衍生物已被确定为创造新型光电材料中有价值的组成部分。它们的纳入到π-扩展的共轭系统中增强了有机发光二极管(OLEDs)中使用的材料的电致发光性能,包括白色OLEDs和红色磷光OLEDs。这些化合物在开发光电转换元件、发光元件和图像传感器的材料方面起着重要作用,展示了它们在光电子领域的广泛适用性(Lipunova et al., 2018)。

合成方法

研究还集中在喹唑啉衍生物的合成和化学转化上。寻求环保、温和和原子效率的合成策略对于开发基于喹唑啉的新化合物至关重要。这些方法旨在为制备具有潜在在药物化学和材料科学中应用的喹唑啉衍生物提供高效途径。合成方法的进步表明了喹唑啉在各种研究和工业领域中日益重要的地位(Faisal & Saeed, 2021)。

属性

IUPAC Name |

3-(4-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-19-11-8-6-10(7-9-11)17-14(18)12-4-2-3-5-13(12)16-15(17)20/h2-9H,1H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFXCPZRAWGWGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350395 |

Source

|

| Record name | 3-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one | |

CAS RN |

1031-88-5 |

Source

|

| Record name | 1031-88-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)